molecular formula C12H17N3O6 B3274058 N4-Propanoylcytidine CAS No. 60107-04-2

N4-Propanoylcytidine

Cat. No. B3274058
CAS RN: 60107-04-2
M. Wt: 299.28 g/mol
InChI Key: BFGBHRAPGFJCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N4-Propanoylcytidine” is an efficacious antiviral compound, finding extensive application in the biomedical sector for studying various viral ailments . Its research focus lies on RNA viruses, including respiratory syncytial virus (RSV), influenza virus, and hepatitis C virus (HCV) . It showcases remarkable antiviral proficiency by constraining viral replication and stimulating the host’s immune response .


Synthesis Analysis

The formation of “N4-Propanoylcytidine” depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C . This modification is significantly associated with various human diseases, especially cancer .


Molecular Structure Analysis

“N4-Propanoylcytidine” is a highly conserved chemical modification widely found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . The molecular formula of “N4-Propanoylcytidine” is C12H17N3O6 .


Chemical Reactions Analysis

“N4-Propanoylcytidine” plays a critical role in the translation and stability of mRNA . Although ac4C is found in RNA viruses, the detailed mechanisms through which ac4C affects viral replication are unclear .

Future Directions

“N4-Propanoylcytidine” has been associated with various human diseases, especially cancer . Future studies about the relevant affected by ac4C modification should reveal its mechanisms in tumor evolution to provide new ideas and methods for early tumor diagnosis and treatment . Ultimately, novel treatment strategies may improve the survival and life quality of patients with cancer .

properties

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBHRAPGFJCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12773991

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Propanoylcytidine
Reactant of Route 2
Reactant of Route 2
N4-Propanoylcytidine
Reactant of Route 3
Reactant of Route 3
N4-Propanoylcytidine
Reactant of Route 4
Reactant of Route 4
N4-Propanoylcytidine
Reactant of Route 5
Reactant of Route 5
N4-Propanoylcytidine
Reactant of Route 6
Reactant of Route 6
N4-Propanoylcytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.